molecular formula C23H45N3O10 B605887 Azido-PEG8-t-butyl ester CAS No. 1623791-99-0

Azido-PEG8-t-butyl ester

Cat. No.: B605887
CAS No.: 1623791-99-0
M. Wt: 523.624
InChI Key: LBNCLZBCQUTBAP-UHFFFAOYSA-N
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Description

Azido-PEG8-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

This compound has a molecular formula of C23H45N3O10 . It has a molecular weight of 523.6 g/mol .


Chemical Reactions Analysis

The azide group in this compound readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 523.6 g/mol and a molecular formula of C23H45N3O10 .

Scientific Research Applications

Energy Transport in Molecules

Azido-PEG-succinimide ester oligomers, including Azido-PEG8-t-butyl ester, have been studied for their potential in energy transport in molecules. It's been discovered that a part of the excess energy in these compounds propagates ballistically via the covalent backbone with a constant speed, which is significant for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

Dynamic Surface Coating for Cell Adhesion

Azido-[polylysine-g-PEG] (APP), which is similar to this compound, has been utilized to create substrates for spatially controlled dynamic cell adhesion. This technique allows for diverse applications such as tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Drug-Delivery Applications

The combination of "clip" and "click" chemistries has been used for the synthesis of functional amphiphilic and degradable copolymers, valuable for biomedical applications like drug delivery. This method involves conjugation with amino derivatives and grafting to azido functional aliphatic polyesters backbone (Freichels et al., 2011).

Synthesis of Azido-terminated Heterobifunctional PEGs

Azido-terminated heterobifunctional PEG derivatives, including Azido-PEG-NH2 and Azido-PEG-COOH, have been synthesized for conjugation with various ligands through click chemistry. This synthesis is crucial for applications in targeted drug delivery (Hiki & Kataoka, 2007).

Synthesis and Resolution of α-Azido-Peroxides

Research on the synthesis of α-azido-peroxides, including the study of this compound, has revealed methods for producing tert-butyl esters. These findings are significant for understanding the chemical properties and potential applications of azido compounds in various fields (Pramanik & Ghorai, 2013).

PEGylation of Proteins

This compound and similar compounds have been used in the PEGylation of proteins, especially in the site-specific incorporation of unnatural amino acids. This methodology is vital for the generation of selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Microwave-Assisted Click Chemistry in Drug Conjugation

The development of azido-carrying biodegradable polymers for drug delivery has been explored, with azido polymers prepared by ring-opening polymerization. These polymers can be used for conjugating anticancer drugs, demonstrating the potential of this compound in drug delivery systems (Hu et al., 2013).

Future Directions

Azido-PEG8-t-butyl ester is a promising compound in the field of drug delivery due to its ability to increase solubility in aqueous media . Its azide group can react with various compounds via Click Chemistry, making it a versatile linker in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNCLZBCQUTBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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